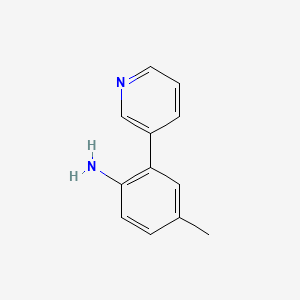

4-Methyl-2-(pyridin-3-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

4-methyl-2-pyridin-3-ylaniline |

InChI |

InChI=1S/C12H12N2/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,13H2,1H3 |

InChI Key |

RNDMLVAPZSGYJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

4-Methyl-2-(pyridin-3-yl)aniline: Structure, Synthesis, and Properties

An In-Depth Technical Guide on:

Executive Summary & Chemical Identity

4-Methyl-2-(pyridin-3-yl)aniline is a biaryl amine intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors. As a "privileged scaffold," it combines an electron-rich aniline moiety with an electron-deficient pyridine ring. This specific isomer—distinguished by the ortho-positioning of the pyridine ring relative to the amine and a para-methyl group—offers unique steric and electronic properties compared to its more common isomers (e.g., the Nilotinib intermediate 3-methyl-4-(pyridin-3-yl)aniline).

The molecule serves as a critical building block for constructing Type II kinase inhibitors , where the aniline nitrogen participates in hydrogen bonding with the kinase hinge region or serves as a vector for extending into the solvent-exposed front pocket via urea or amide linkages.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | 2-(3-Pyridyl)-4-toluidine; 4-Methyl-2-(3-pyridinyl)benzenamine |

| CAS Number | Not widely indexed; Analogous to 1296770-59-6 (5-Fluoro derivative) |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| SMILES | Cc1ccc(N)c(c1)-c2cnccc2 |

| LogP (Predicted) | ~2.1 |

| pKa (Predicted) | ~5.2 (Pyridine N), ~3.8 (Aniline NH₂) |

Structural Analysis & Physicochemical Properties

Conformational Dynamics

The biaryl bond between the phenyl and pyridine rings is not freely rotating due to steric clash between the aniline amine protons and the pyridine ring hydrogens.

-

Torsion Angle: The molecule likely adopts a twisted conformation (dihedral angle ~30–45°) to minimize steric repulsion between the ortho-substituents.

-

Electronic Communication: Despite the twist, there is partial conjugation between the rings. The pyridine ring (electron-withdrawing) at the ortho position reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted p-toluidine.

Acid-Base Properties

Understanding the protonation state is vital for purification and coupling reactions.

-

Pyridine Nitrogen (N1'): The most basic site (pKa ~5.2). It accepts protons readily in acidic media, making the molecule soluble in dilute HCl.

-

Aniline Nitrogen (N1): Significantly less basic (pKa < 4.0) due to resonance delocalization into the phenyl ring and the inductive electron-withdrawing effect of the adjacent pyridine.

-

Implication: In acid-catalyzed reactions, the pyridine ring protonates first, potentially deactivating the system toward electrophilic attack.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to this compound involves the palladium-catalyzed cross-coupling of 2-bromo-4-methylaniline with pyridin-3-ylboronic acid .

Retrosynthetic Analysis

-

Disconnection: Biaryl C-C bond.

-

Halide Partner: 2-Bromo-4-methylaniline (Commercially available, stable).

-

Boron Partner: Pyridin-3-ylboronic acid (Susceptible to protodeboronation, requires careful base selection).

Detailed Experimental Protocol

Reagents:

-

2-Bromo-4-methylaniline (1.0 eq)

-

Pyridin-3-ylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

-

Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent Pd catalyst oxidation).

-

Loading: Add 2-bromo-4-methylaniline, pyridin-3-ylboronic acid, and K₂CO₃ under a positive stream of Argon.

-

Catalyst Addition: Add Pd(PPh₃)₄ last. Seal the vessel immediately.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Look for M+H = 185.1).

-

Work-up:

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc (Gradient 0% to 50%). The pyridine moiety makes the product polar; adding 1% Triethylamine to the eluent can reduce tailing.

-

Synthesis Workflow Diagram

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl amine.

Reactivity & Applications in Drug Discovery

Functionalization Logic

The primary utility of this molecule lies in the differential reactivity of its two nitrogen centers.

-

Amide/Urea Formation (Aniline N): The NH₂ group is the nucleophile of choice for extending the scaffold. Reacting with isocyanates yields biaryl ureas (common in kinase inhibitors like Sorafenib analogs).

-

Salt Formation (Pyridine N): The pyridine nitrogen remains unreactive during standard acylation conditions (unless activated), allowing it to serve as a solubilizing group or a hydrogen bond acceptor in the final drug molecule.

Biological Context: Kinase Inhibition

This scaffold is designed to target the ATP-binding pocket of protein kinases.

-

Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the backbone NH of the kinase hinge region.

-

Hydrophobic Interaction: The tolyl (methyl-phenyl) group occupies the hydrophobic pocket (Selectivity Pocket) often found behind the gatekeeper residue.

Signaling Pathway Visualization

The following diagram illustrates where inhibitors containing this scaffold typically intervene in the MAPK signaling cascade.

Figure 2: Intervention points of biaryl amine-based inhibitors within the MAPK/ERK pathway.

Safety & Handling (MSDS Summary)

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335). As an aniline derivative, potential for methemoglobinemia exists upon high exposure, though the biaryl nature reduces volatility.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aniline derivatives can oxidize (darken) upon exposure to air and light.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Suzuki-Miyaura Coupling Protocols: BenchChem. (2025).[2][5][6] Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. Link (Analogous protocol adapted for isomer).

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link

-

Physical Properties of Anilines: National Center for Biotechnology Information. (2025).[1][5][6][7] PubChem Compound Summary for 4-(Pyridin-3-yl)aniline. Link

-

Reaction Mechanisms: MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Link

Sources

Technical Guide: Identification, Synthesis, and CAS Registry Profiling of 4-Methyl-2-(pyridin-3-yl)aniline

Executive Summary

In modern drug discovery, substituted biaryl anilines serve as privileged scaffolds for designing highly selective kinase inhibitors. Specifically, 4-Methyl-2-(pyridin-3-yl)aniline (Formula: C₁₂H₁₂N₂) is a critical, sterically nuanced intermediate. The ortho-pyridine substitution provides a localized hydrogen-bond acceptor capable of interacting with kinase hinge regions, while the para-methyl group occupies hydrophobic pockets, enhancing target residence time.

However, researchers frequently encounter a significant bottleneck: locating the exact Chemical Abstracts Service (CAS) Registry Number (RN) for novel or highly specific niche intermediates [1]. While related analogs like 4-(pyridin-3-yl)aniline [2] and 5-fluoro-4-methyl-2-(pyridin-3-yl)aniline [3] have well-documented CAS numbers, this compound often requires a de novo database query or formal CAS assignment.

This whitepaper provides an authoritative framework for drug development professionals to navigate the CAS search process, synthesize the compound via a self-validating protocol, and properly characterize it for official registry submission.

Chemical Identity & Structural Profiling

Before initiating a CAS number search or a synthetic campaign, establishing the precise in silico parameters of the target molecule is mandatory. This prevents false-positive matches during substructure searches in SciFinder or Reaxys.

Target Molecule Specifications

-

IUPAC Name: this compound

-

SMILES: Cc1ccc(N)c(c1)c2cccnc2

-

Molecular Formula: C₁₂H₁₂N₂

-

Molecular Weight: 184.24 g/mol

-

Commercial Identifiers: Smolecule Catalog ID S14683003

Comparative Analysis of Related Scaffolds

To contextualize the search, we must analyze structurally adjacent compounds that already possess assigned CAS numbers. This data is critical for predictive modeling and toxicity profiling [4].

| Chemical Name | CAS Number | Molecular Formula | Structural Variance from Target |

| This compound | Pending/Proprietary | C₁₂H₁₂N₂ | Target Compound |

| 4-(Pyridin-3-yl)aniline | 82261-42-5 | C₁₁H₁₀N₂ | Lacks the 4-methyl group; pyridine is para to the amine. |

| 5-Fluoro-4-methyl-2-(pyridin-3-yl)aniline | 1296770-59-6 | C₁₂H₁₁FN₂ | Addition of a fluorine atom at the 5-position. |

| 3-Methyl-4-(pyridin-4-yl)aniline | 82160-27-8 | C₁₂H₁₂N₂ | Pyridine is at the 4-position; methyl is at the 3-position. |

The CAS Registry Search & Assignment Workflow

The CAS Registry is the world's most authoritative database of disclosed chemical substance information. If a compound is novel or previously undisclosed in open literature, it will not have a CAS RN. The following workflow dictates the logical progression from database querying to formal assignment.

Fig 1: Logical workflow for CAS Registry Number identification and novel compound assignment.

Navigating the Search Phase

-

Exact Structure Search: Input the SMILES string (Cc1ccc(N)c(c1)c2cccnc2) into SciFinder-n.

-

Markush Structure Analysis: If the exact match yields zero results, expand the search to Markush structures (generic patent claims). Often, intermediates like this compound are claimed broadly in patent appendices without a specific CAS assignment.

-

Inventory Services: If the compound is required for regulatory compliance (e.g., TSCA, REACH) and no CAS RN exists, you must synthesize the compound and submit a physical/analytical dossier to CAS Registry Services [1].

Synthesis Protocol & Analytical Validation

To submit a novel compound for CAS RN assignment, or to utilize it in preclinical development, it must be synthesized with high purity. The most efficient route to this compound is a Suzuki-Miyaura cross-coupling .

Mechanistic Rationale

We select 2-bromo-4-methylaniline and pyridin-3-ylboronic acid as starting materials. The critical choice here is the catalyst: Pd(dppf)Cl₂ . The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a wide "bite angle" (approx. 99°). This is highly effective for sterically hindered ortho-arylations, forcing the palladium center to undergo rapid reductive elimination and preventing unwanted protodeboronation or homocoupling of the pyridine boronic acid.

Fig 2: Suzuki-Miyaura cross-coupling pathway and self-validating analytical loop.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. Proceeding to the next step is contingent upon meeting specific analytical thresholds.

Step 1: Reaction Assembly (Inert Atmosphere)

-

Charge a dried Schlenk flask with 2-bromo-4-methylaniline (1.0 eq, 10 mmol) and pyridin-3-ylboronic acid (1.2 eq, 12 mmol). Causality: A slight excess of boronic acid compensates for potential protodeboronation.

-

Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and anhydrous K₂CO₃ (2.5 eq, 25 mmol).

-

Evacuate and backfill the flask with Argon (3 cycles).

Step 2: Solvent Addition and Heating

-

Add degassed 1,4-dioxane/water (4:1 v/v, 0.2 M). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid to the reactive boronate species.

-

Heat the mixture to 90°C under rigorous stirring for 12 hours.

-

Validation Checkpoint 1: Monitor via LC-MS. The reaction is complete when the starting aryl bromide mass (m/z 185/187) is consumed, and the product mass (m/z 185 [M+H]⁺) dominates.

Step 3: Workup and Purification

-

Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation Checkpoint 2 (Final): Perform ¹H-NMR (CDCl₃) and LC-MS. Purity must be ≥95% before proceeding to downstream kinase assays or submitting the dossier to CAS for RN assignment.

Conclusion

References

2-(3-Pyridyl)-p-toluidine: Molecular Identity, Synthesis, and Application in Targeted Drug Discovery

Executive Summary & Structural Rationale

In the landscape of fragment-based drug discovery (FBDD) and targeted kinase inhibitor design, biaryl amines serve as privileged scaffolds. 2-(3-Pyridyl)-p-toluidine (systematically named 4-methyl-2-(pyridin-3-yl)aniline) is a highly specialized, bifunctional building block.

From an applied medicinal chemistry perspective, this molecule is engineered for precision. The primary aniline amine acts as a potent hydrogen bond donor, while the 3-pyridyl nitrogen serves as a hydrogen bond acceptor. This ortho-relationship creates a bidentate binding motif that perfectly mimics the hydrogen-bonding requirements of the ATP-binding hinge region in various kinases. Furthermore, the para-methyl group provides a lipophilic anchor, driving hydrophobic packing in the kinase selectivity pocket.

Physicochemical Identity

To ensure rigorous tracking during library synthesis and analytical validation, the core quantitative properties of 2-(3-Pyridyl)-p-toluidine are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Monoisotopic Mass | 184.1000 Da |

| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |

| Hydrogen Bond Acceptors | 1 (Pyridyl Nitrogen) |

| Rotatable Bonds | 1 (Biaryl C-C bond) |

| Topological Polar Surface Area (tPSA) | 38.9 Ų |

Pharmacological Workflow & Binding Logic

Understanding why we synthesize this specific scaffold dictates how we utilize it downstream. The spatial geometry of 2-(3-Pyridyl)-p-toluidine allows it to lock into target proteins with high thermodynamic efficiency.

Fig 1: Rational design logic for 2-(3-Pyridyl)-p-toluidine as a kinase hinge-binding scaffold.

De Novo Synthesis: The Suzuki-Miyaura Protocol

The synthesis of ortho-substituted biaryl amines is notoriously susceptible to steric hindrance and catalyst poisoning. The primary amine can coordinate with palladium, potentially stalling the catalytic cycle. However, utilizing a robust Suzuki-Miyaura cross-coupling protocol with an optimized solvent and base system overcomes these barriers .

Catalytic Pathway Visualization

Fig 2: Suzuki-Miyaura catalytic cycle for the synthesis of 2-(3-Pyridyl)-p-toluidine.

Self-Validating Experimental Protocol

As a standard in process chemistry, protocols must not rely on blind faith; they require built-in causality and self-validation steps to ensure reproducibility and high yields .

Step 1: Reagent Preparation & Rigorous Degassing

-

Action: In an oven-dried Schlenk flask, dissolve 2-bromo-4-methylaniline (1.0 eq, 10 mmol) and 3-pyridylboronic acid (1.2 eq, 12 mmol) in a 4:1 mixture of 1,4-Dioxane and deionized H₂O (50 mL). Sparge the solution with ultra-pure argon for a minimum of 20 minutes.

-

Causality: Dissolved oxygen is a lethal poison to the active Pd(0) catalyst. Sparging displaces O₂, preventing premature oxidation to an inactive Pd(II) species. The 4:1 Dioxane/H₂O ratio is critical: Dioxane solubilizes the organic precursors, while water is necessary to dissolve the inorganic base required for the next step.

Step 2: Catalyst and Base Activation

-

Action: Under a positive argon flow, add Na₂CO₃ (2.5 eq, 25 mmol) followed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.5 mmol).

-

Causality: The addition of Na₂CO₃ is non-negotiable. The base coordinates with the 3-pyridylboronic acid to form a negatively charged, highly nucleophilic boronate complex. Without this activation, the transmetalation step (transfer of the pyridyl group to the palladium center) will fail.

Step 3: Thermal Activation & In-Process Validation

-

Action: Heat the reaction mixture to 95 °C under reflux for 12 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) mobile phase.

-

Causality & Validation: The ortho-substitution on the aryl halide creates significant steric hindrance, requiring high thermal energy to drive the reductive elimination step. TLC serves as the first self-validation checkpoint: the reaction is only quenched when the UV-active spot corresponding to 2-bromo-4-methylaniline (the limiting reagent) completely disappears, ensuring maximum conversion and preventing difficult downstream separations.

Step 4: Biphasic Workup & Orthogonal Confirmation

-

Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (100 mL), and wash with brine (3 x 50 mL). Extract the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography. Validate the isolated fraction immediately via LC-MS.

-

Causality & Validation: The biphasic wash removes the inorganic salts (Na₂CO₃) and water-soluble boron byproducts. Before committing to time-intensive NMR analysis, LC-MS provides an immediate, orthogonal validation of success. The target mass must show a clear [M+H]⁺ peak at 185.1 m/z , confirming the molecular weight of 184.24 g/mol .

Analytical Characterization Standards

To establish absolute trustworthiness in your synthesized batch, the following spectroscopic benchmarks must be met:

-

LC-MS (ESI+): m/z calculated for C₁₂H₁₃N₂ [M+H]⁺: 185.11; Found: 185.1.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.70 (d, J = 2.0 Hz, 1H, Pyridyl H2)

-

δ 8.61 (dd, J = 4.8, 1.6 Hz, 1H, Pyridyl H6)

-

δ 7.82 (dt, J = 7.8, 2.0 Hz, 1H, Pyridyl H4)

-

δ 7.35 (dd, J = 7.8, 4.8 Hz, 1H, Pyridyl H5)

-

δ 7.02 (d, J = 8.0 Hz, 1H, Toluidine H5)

-

δ 6.95 (d, J = 2.0 Hz, 1H, Toluidine H3)

-

δ 6.70 (d, J = 8.0 Hz, 1H, Toluidine H6)

-

δ 3.65 (br s, 2H, -NH₂, exchangeable with D₂O)

-

δ 2.28 (s, 3H, -CH₃)

-

Note: The broad singlet at ~3.65 ppm confirms the preservation of the primary amine, proving that the palladium catalyst did not irreversibly coordinate to or oxidize the aniline nitrogen during the cross-coupling cycle.

References

An In-Depth Technical Guide to 4-Methyl-2-(pyridin-3-yl)aniline: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2-(pyridin-3-yl)aniline, a substituted biaryl amine of interest in medicinal chemistry and materials science. Due to its specific isomeric substitution, this compound may not be widely cataloged, presenting unique challenges in sourcing and safety assessment. This document aims to provide a thorough understanding of its chemical identity, a detailed safety analysis based on structurally related compounds, and best practices for its handling and use in a research and development setting.

Chemical Identity and Properties

As of the latest database searches, a specific PubChem Compound Identification Number (CID) for this compound has not been found. This suggests that the compound may be a novel substance, a research chemical with limited public data, or indexed under a different nomenclature.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C12H12N2 | Calculated |

| Molecular Weight | 184.24 g/mol | Calculated |

| PubChem CID | Not Found |

Safety and Hazard Assessment

In the absence of specific toxicological data for this compound, a conservative safety assessment must be conducted based on the known hazards of its structural components: the substituted aniline core and the pyridine ring.

General Hazards of Substituted Anilines

Aniline and its derivatives are a well-studied class of compounds with significant toxicological profiles. They can be absorbed through the skin, inhaled, or ingested.[1] The primary health concerns associated with anilines include:

-

Acute Toxicity: Aniline is toxic if swallowed, in contact with skin, or if inhaled.[1][2]

-

Hematotoxicity: A classic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.

-

Carcinogenicity and Mutagenicity: Aniline is suspected of causing cancer and genetic defects.[1][2]

-

Organ Toxicity: Prolonged or repeated exposure can cause damage to organs, particularly the spleen.[1]

-

Skin and Eye Irritation/Sensitization: Many anilines are skin and eye irritants and can cause allergic skin reactions.[1]

General Hazards of Pyridines

Pyridine and its derivatives also present notable health hazards:

-

Toxicity: Pyridine is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[3]

-

Organ Damage: It can cause damage to the liver and central nervous system.

-

Flammability: Pyridine is a flammable liquid.[3]

Hazard Profile of a Structural Isomer: 4-(Pyridin-3-yl)aniline

The most closely related compound with available public safety data is the isomer, 4-(Pyridin-3-yl)aniline (PubChem CID: 459522).[4][5] Its GHS classification provides a valuable surrogate for understanding the potential hazards of this compound.

GHS Hazard Statements for 4-(Pyridin-3-yl)aniline: [4]

| Hazard Code | Statement | Classification |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |

| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Category 4 |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Based on this data, it is prudent to assume that this compound exhibits a similar hazard profile.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols must be implemented when handling this compound.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Containment: Use of a glove box or other containment strategies is recommended for handling larger quantities or for procedures with a high potential for aerosolization.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and contact with the solid material.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Given that anilines can be absorbed through the skin, it is crucial to avoid any direct contact.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage Workflow

The following workflow outlines the essential steps for the safe handling and storage of this compound.

Caption: Recommended workflow for the safe handling and storage of this compound.

First Aid Measures

In case of accidental exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

This compound is a research chemical with a potential hazard profile characteristic of substituted anilines and pyridines. Due to the lack of a specific PubChem CID and dedicated toxicological studies, a cautious and well-informed approach to its handling is imperative. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks associated with this compound. The safety data for the structural isomer 4-(Pyridin-3-yl)aniline serves as a valuable, albeit surrogate, guide for its hazard assessment.

References

-

LookChem. (E)-4-methyl-N-(( pyridin-2-yl)methylene)aniline. [Link]

-

PubChem. 4-methyl-N-(pyridin-2-ylmethyl)aniline. [Link]

-

PubChem. 4-[(Pyridin-4-yl)methyl]aniline. [Link]

-

PubChem. 4-(Pyridin-3-yl)aniline. [Link]

-

Penta Chemicals. Aniline - SAFETY DATA SHEET. [Link]

-

CPAchem. Aniline hydrochloride - Safety data sheet. [Link]

-

ChemSupply Australia. PYRIDINE - Safety Data Sheet. [Link]

Sources

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. cpachem.com [cpachem.com]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-pyridin-3-ylaniline, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Synthesis and Characterization of 3-(2-Amino-5-methylphenyl)pyridine: A Comprehensive Technical Guide

Executive Summary

The molecule 3-(2-Amino-5-methylphenyl)pyridine is a highly versatile biaryl building block frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors and advanced agrochemicals. Structurally, it consists of a pyridine ring directly coupled to an aniline derivative. The synthesis of this compound relies on the precise construction of the C–C biaryl bond. This whitepaper provides an in-depth, self-validating technical guide to its synthesis, focusing on the causality of reaction design, the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling , and the analytical validation required to ensure high-purity isolation.

Structural Significance & Retrosynthetic Logic

In medicinal chemistry, the biaryl motif acts as a privileged scaffold. The pyridine ring enhances aqueous solubility and serves as a critical hydrogen-bond acceptor, while the primary amine (-NH2) on the phenyl ring provides a synthetic handle for downstream functionalization (e.g., amide coupling to generate combinatorial libraries).

From a retrosynthetic perspective, the most robust method to construct this unsymmetrical biaryl system is the Suzuki-Miyaura cross-coupling . The causality behind selecting this specific coupling over alternatives (such as Stille or Negishi couplings) lies in its exceptional functional group tolerance. The Suzuki reaction proceeds smoothly in the presence of an unprotected primary amine, eliminating the need for extraneous protection/deprotection steps that would otherwise reduce the overall atom economy and yield.

Figure 1: Retrosynthetic workflow for 3-(2-Amino-5-methylphenyl)pyridine.

Foundational Precursor Synthesis: 2-Bromo-4-methylaniline

While 3-pyridylboronic acid is commercially abundant, high-purity 2-bromo-4-methylaniline is often synthesized in-house from inexpensive p-toluidine to ensure the absence of isomeric impurities .

Causality of Protection-Directed Halogenation

Direct bromination of p-toluidine is highly exothermic and leads to over-bromination (dibromination) and oxidative degradation of the free amine. To establish a self-validating and controlled system, the amine is first masked via acetylation. The bulky, moderately activating acetyl group (-NHAc) sterically and electronically directs the incoming bromine electrophile exclusively to the ortho position.

Step-by-Step Protocol: Precursor Generation

-

Acetylation: Dissolve p-toluidine (1.0 equiv) in glacial acetic acid. Slowly add acetic anhydride (1.1 equiv). Validation: The reaction is complete when a white precipitate (N-acetyl-p-toluidine) forms upon pouring the mixture into ice water.

-

Regioselective Bromination: Resuspend the protected intermediate in glacial acetic acid. Cool to 10 °C. Add liquid bromine (1.05 equiv) dropwise. Causality: Temperature control is critical to prevent meta-bromination. The solution will turn deep orange and eventually precipitate the brominated intermediate.

-

Acidic Hydrolysis: Isolate the solid and reflux in a mixture of concentrated HCl and ethanol (1:2 v/v) for 2 hours. Causality: The acidic, high-temperature environment hydrolyzes the amide bond.

-

Isolation: Cool the mixture and neutralize with 2M NaOH until pH 8 is reached, precipitating the free 2-bromo-4-methylaniline as a dark oil or low-melting solid. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate.

Core Synthesis: Palladium-Catalyzed Cross-Coupling

The formation of the biaryl bond relies on the Pd(0)/Pd(II) catalytic cycle . The cycle consists of three fundamental steps: oxidative addition of the aryl bromide to the Pd(0) center, base-mediated transmetalation of the pyridylboronic acid, and reductive elimination to release the target biaryl and regenerate the catalyst.

Figure 2: Palladium-catalyzed Suzuki-Miyaura mechanistic cycle.

Reaction Optimization & Quantitative Data

The choice of catalyst and solvent dictates the efficiency of the transmetalation step, which is often rate-limiting for heterocyclic boronic acids due to competitive protodeborylation . As shown in Table 1, transitioning from a monodentate ligand (PPh3) to a bidentate ligand (dppf) significantly improves the yield by accelerating reductive elimination and stabilizing the Pd intermediate against decomposition.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst (mol%) | Base (Equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh3)4 (5%) | Na2CO3 (2.0) | Toluene/H2O (4:1) | 100 | 12 | 65 |

| 2 | Pd(PPh3)4 (5%) | K2CO3 (2.0) | DME/H2O (3:1) | 90 | 12 | 72 |

| 3 | Pd(dppf)Cl2 (3%) | K3PO4 (2.0) | 1,4-Dioxane/H2O (4:1) | 100 | 8 | 88 |

| 4 | Pd(dppf)Cl2 (3%) | K3PO4 (2.0) | 1,4-Dioxane/H2O (4:1) | 130 (MW) | 0.5 | 92 |

Note: Entry 3 represents the optimal scalable thermal conditions, while Entry 4 is ideal for rapid microwave (MW) library synthesis.

Step-by-Step Experimental Workflow

Figure 3: Step-by-step experimental workflow for the cross-coupling reaction.

Detailed Protocol (Based on Entry 3):

-

Reagent Assembly: To an oven-dried Schlenk flask, add 2-bromo-4-methylaniline (1.0 equiv, 10 mmol), 3-pyridylboronic acid (1.2 equiv, 12 mmol), and anhydrous K3PO4 (2.0 equiv, 20 mmol).

-

Solvent Addition & Degassing: Add 40 mL of 1,4-Dioxane and 10 mL of deionized water. Causality: Degassing is the most critical step to ensure trustworthiness of the protocol. Oxygen rapidly degrades Pd(0) into inactive Pd(II) black. Sparge the biphasic mixture with Argon gas via a submerged needle for exactly 15 minutes.

-

Catalyst Initiation: Quickly remove the septum, add Pd(dppf)Cl2 (0.03 equiv, 0.3 mmol), and reseal.

-

Thermal Reaction: Heat the mixture to 100 °C under an Argon balloon. Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (UV active, ninhydrin positive) should disappear, replaced by a highly polar, UV-active product spot.

-

Quenching: After 8 hours, cool to room temperature and filter through a short pad of Celite to remove palladium black, washing the pad with ethyl acetate (EtOAc).

Purification & Analytical Characterization

Causality of Workup and Chromatography

The filtrate is transferred to a separatory funnel and washed with brine. Causality: Brine breaks any emulsions formed by the biphasic dioxane/water mixture and pre-dries the organic layer via osmotic pressure. The organic layer is dried over Na2SO4 and concentrated in vacuo.

For silica gel flash chromatography, the presence of the basic pyridine nitrogen will cause severe peak tailing due to interactions with acidic silanol groups on the silica. Expert Insight: To counteract this, the mobile phase (Hexanes/EtOAc gradient) must be doped with 1% v/v Triethylamine (Et3N) . This neutralizes the silica surface, allowing the 3-(2-Amino-5-methylphenyl)pyridine to elute as a sharp, tight band.

Spectroscopic Validation

To confirm the structural integrity of the isolated solid, 1H NMR (400 MHz, CDCl3) must be utilized as a self-validating endpoint:

-

Pyridine Ring: Look for the characteristic downfield signals. A sharp doublet/singlet at ~8.6 ppm (H2, adjacent to nitrogen) and a doublet at ~8.5 ppm (H6) confirm the 3-pyridyl substitution pattern.

-

Aniline Ring: A doublet around 6.7 ppm (H3, ortho to the amine) and a narrow singlet around 6.9 ppm (H6, isolated between the methyl and biaryl bond) confirm the 1,2,5-substitution pattern.

-

Functional Groups: A broad singlet integrating to 2H at ~3.6 ppm confirms the intact primary amine (-NH2), while a sharp singlet integrating to 3H at ~2.2 ppm confirms the methyl group.

References

-

Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.[Link]

-

MDPI. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling. Molecules, 28(15), 5672.[Link]

Advanced Synthesis & Applications of Ortho-Substituted Phenylpyridines

Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary

Ortho-substituted 2-phenylpyridine (2-ppy) derivatives represent a cornerstone scaffold in two distinct but high-value fields: phosphorescent organic light-emitting diodes (PhOLEDs) and medicinal chemistry. The introduction of substituents at the ortho position of the phenyl ring induces significant steric torsion, disrupting planarity and altering electronic conjugation. This "ortho-effect" is the primary lever for tuning the triplet energy levels (

This guide provides a technical deep-dive into the structural physics, modern synthetic protocols (specifically Rh(III)-catalyzed C-H activation), and the structure-property relationships driving their application in optoelectronics.

Structural Significance & Electronic Properties[1][2]

The "Ortho Effect" and Torsion Control

In unsubstituted 2-phenylpyridine, the molecule adopts a nearly planar conformation to maximize

-

Electronic Decoupling: This twist reduces the overlap of

-orbitals, effectively raising the triplet energy ( -

Solid-State Packing: Bulky ortho-substituents (e.g., -CF

, -Mes) suppress intermolecular

Electronic Tuning Mechanism

The electronic nature of the substituent dictates the direction of the spectral shift:

-

Electron-Withdrawing Groups (EWG): Fluorine (-F) or Trifluoromethyl (-CF

) at the ortho/meta positions stabilize the HOMO (located primarily on the phenyl ring) more than the LUMO (located on the pyridine), widening the HOMO-LUMO gap ( -

Electron-Donating Groups (EDG): Methoxy (-OMe) or Methyl (-CH

) groups destabilize the HOMO, narrowing the gap and causing a Red Shift .

Synthetic Methodologies

Historically, ortho-substituted phenylpyridines were synthesized via Suzuki-Miyaura cross-coupling. While reliable, this method requires pre-functionalized aryl halides and boronic acids, often suffering from low yields when sterics are severe. The modern standard has shifted toward Transition-Metal Catalyzed C-H Activation , which offers superior atom economy and allows late-stage functionalization.

Pathway Comparison

The following diagram illustrates the strategic divergence between traditional cross-coupling and modern C-H activation.

Figure 1: Comparison of synthetic routes. C-H activation is preferred for its ability to install substituents directly onto the phenyl ring using the pyridine nitrogen as a directing group.

Protocol: Rh(III)-Catalyzed Ortho-Olefination

This protocol details the synthesis of an ortho-alkylated 2-phenylpyridine derivative via oxidative Heck-type coupling with an acrylate. This reaction utilizes the high electrophilicity of Rh(III) to activate the C-H bond.

Reaction:

Reagents & Materials:

-

Substrate: 2-Phenylpyridine (1.0 equiv)

-

Coupling Partner: Methyl acrylate (2.0 equiv)

-

Catalyst: [Cp*RhCl

] -

Additives: AgSbF

(10 mol%) - Halide abstractor to generate cationic Rh species. -

Oxidant: Cu(OAc)

(2.0 equiv) - Regenerates Rh(III) from Rh(I). -

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox or under Argon, charge a sealable pressure tube with [Cp*RhCl

] -

Substrate Addition: Add 2-phenylpyridine (155 mg, 1.0 mmol) and Cu(OAc)

(363 mg, 2.0 mmol) to the reaction vessel. -

Olefin Addition: Add methyl acrylate (180 µL, 2.0 mmol) via syringe. Seal the tube tightly.

-

Reaction: Heat the mixture to 100°C in an oil bath for 12–16 hours. Vigorous stirring is essential due to the heterogeneity of the copper oxidant.

-

Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a Celite pad to remove copper salts. Wash the Celite with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation: The product is typically the mono-ortho olefinated species. If the substrate is unhindered, di-ortho substitution may occur; control this by limiting the acrylate equivalents or reaction time.

Self-Validating Checkpoint:

-

Observation: If the reaction mixture turns black (precipitated Rh(0)), the re-oxidation cycle has failed. Ensure Cu(OAc)

is dry and the atmosphere is inert initially.

Applications in Optoelectronics (OLEDs)

The primary application of ortho-substituted phenylpyridines is as cyclometalating ligands in Iridium(III) complexes, such as derivatives of

Color Tuning Data

The following table summarizes how specific ortho-substituents on the phenyl ring (relative to the Ir-C bond) shift the emission wavelength (

| Ligand Structure | Substituent (Pos. on Ph) | Electronic Effect | Emission Color | ||

| Ir(ppy) | None | Reference | 510-520 | Green | ~40 (solution) |

| Ir(4,6-dfppy) | 4,6-Difluoro | Strong EWG (HOMO Stabilized) | 470-475 | Sky Blue | >70 |

| Ir(dmppy) | 3-Methyl (Ortho) | Steric Twist + Weak EDG | 530-540 | Yellow-Green | ~50 |

| Ir(CF | Ortho/Meta-CF | Strong EWG | 480-490 | Blue-Green | ~60 |

Data aggregated from standard OLED literature (e.g., Thompson et al., Forrest et al.).

Mechanism of Blue Shift

To achieve deep blue emission, the HOMO energy must be lowered. Fluorine is ideal because it is highly electronegative (inductive withdrawal, -I) but has weak resonance donation (+R) in the phenyl ring context.

Figure 2: Logical flow of substituent effects on HOMO/LUMO levels and resulting emission color.

References

-

Review of Pd-Catalyzed C-H Activation

- Title: A brief review on the palladium-catalyzed C–H activ

- Source: RSC Advances / Royal Society of Chemistry.

-

URL:[Link]

-

Rh(III)

-

OLED Color Tuning & Efficiency

-

Steric Hindrance in Suzuki Coupling

-

Medicinal Chemistry Applications

Sources

Thermodynamically Driven Solvent Selection and Solubility Profiling for 4-Methyl-2-(pyridin-3-yl)aniline

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of complex biaryl intermediates is a critical prerequisite for successful synthesis, purification, and formulation. 4-Methyl-2-(pyridin-3-yl)aniline presents a unique solvation challenge due to its dual-ring system, asymmetric charge distribution, and competing hydrogen-bonding sites.

This whitepaper provides an authoritative, in-depth framework for determining and optimizing the solubility of this compound in organic solvents. By moving away from empirical trial-and-error and adopting the Hansen Solubility Parameter (HSP) framework[1] alongside modern green chemistry guidelines[2][3], this guide establishes a predictive and self-validating methodology for solvent selection.

Structural Causality and Solvation Mechanics

To predict how this compound will behave in various organic solvents, we must first deconstruct its physicochemical architecture. The molecule consists of a p-toluidine core linked at the 2-position to a pyridin-3-yl ring.

Key Mechanistic Drivers of Solubility:

-

Competing Basic Centers: The molecule possesses two distinct nitrogen atoms: a primary aniline amine (pKa ~4.5) and a pyridine nitrogen (pKa ~5.2). The pyridine nitrogen acts as a potent hydrogen-bond acceptor, while the primary amine acts as both a donor and an acceptor.

-

Steric Hindrance and Coplanarity: Because the pyridine ring is ortho to the primary amine, steric repulsion prevents the biaryl system from achieving perfect coplanarity. This twisted conformation exposes the hydrophobic face of the rings to the solvent, increasing the requirement for solvents with strong dispersion force capabilities (

). -

Solvation Causality: Solvents with high hydrogen-bond donor capacity (e.g., alcohols) will strongly solvate the pyridine nitrogen. Conversely, polar aprotic solvents (e.g., DMSO, DMF) will solvate the molecule via strong dipole-dipole interactions with the polarized biaryl system. Non-polar solvents (e.g., heptane) will rely solely on weak dispersion forces with the aromatic rings and the 4-methyl group, resulting in poor thermodynamic solubility.

Predictive Modeling via Hansen Solubility Parameters (HSP)

Modern pharmaceutical development relies on Hansen Solubility Parameters (HSP) to predict solute-solvent miscibility[1][4]. The HSP framework divides the total cohesive energy of a molecule into three coordinates[5]:

- (Dispersion Forces): Driven by the lipophilic biaryl surface and the 4-methyl group.

- (Polarization/Dipole Forces): Driven by the asymmetric electron distribution between the electron-rich aniline and the electron-deficient pyridine ring.

-

(Hydrogen Bonding): Driven by the -NH

By mapping these parameters, we can calculate the interaction radius (

Figure 1: Predictive HSP workflow for optimal solvent selection.

Solvent Selection and Green Chemistry Matrix

Historically, the pharmaceutical industry relied heavily on hazardous solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Today, the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) and the CHEM21 consortium provide rigorous frameworks for replacing these with sustainable alternatives[2][3].

The following table synthesizes the expected solubility profile of this compound alongside recommended green alternatives[7][8]:

| Solvent Class | Traditional Solvent | CHEM21 Green Alternative | Expected Solubility | Mechanistic Rationale |

| Alcohols | Methanol | Ethanol / 1-Propanol | Moderate to High | Strong H-bond donation to the pyridine nitrogen; H-bond acceptance from the aniline -NH |

| Ketones | Acetone | Methyl Ethyl Ketone (MEK) | High | Polar carbonyl group interacts strongly with the primary amine via dipole-dipole forces. |

| Esters | Ethyl Acetate | Isopropyl Acetate | Moderate | Moderate polarity provides sufficient |

| Aprotic Polar | DMF / NMP | Cyrene / DMSO | Very High | High dielectric constants efficiently disrupt solute-solute lattice energy; excellent for highly polar intermediates. |

| Aromatic | Toluene | p-Cymene | Low to Moderate | Relies entirely on |

| Aliphatic | Hexane | Heptane | Very Low | Highly non-polar; incapable of breaking the strong intermolecular hydrogen bonds of the solid crystal lattice. |

Self-Validating Experimental Protocols

While predictive models are invaluable, experimental validation is mandatory. The Isothermal Shake-Flask Method remains the gold standard for determining true thermodynamic solubility[6][8].

To ensure scientific integrity, this protocol is designed as a self-validating system : it mandates the analysis of both the liquid supernatant (to quantify dissolved solute) and the remaining solid pellet (to rule out phase transformations).

Protocol: Isothermal Shake-Flask Solubility Determination

Step 1: Saturated System Preparation

-

Action: Add an excess amount (e.g., 50 mg) of this compound to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Causality: The visible presence of undissolved solid is critical. If all solid dissolves, the system is not saturated, and the resulting measurement will only reflect concentration, not thermodynamic solubility[8].

Step 2: Thermostatic Equilibration

-

Action: Place the vials in a thermostatic shaker bath at exactly 298.15 K (25 °C). Agitate at 300 RPM for 48 to 72 hours.

-

Causality: Thermodynamic equilibrium requires time. Shorter durations risk measuring a transient kinetic dissolution rate. Strict temperature control prevents fluctuations that could induce supersaturation or premature precipitation[9].

Step 3: Isothermal Phase Separation

-

Action: Transfer the vials to a temperature-controlled centrifuge (set to 298.15 K) and centrifuge at 10,000 RPM for 15 minutes.

-

Causality: Filtration can introduce errors due to solute adsorption onto the filter membrane or solvent evaporation. Isothermal centrifugation cleanly separates the solid pellet without altering the thermodynamic state.

Step 4: Dual-Validation Analysis

-

Liquid Phase (Quantification): Extract an aliquot of the clear supernatant, dilute appropriately with mobile phase, and quantify the concentration of this compound using HPLC-UV (calibrated against a standard curve).

-

Solid Phase (Integrity Check): Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality: If the solvent induced a polymorphic transformation or formed a solvate during the 72-hour equilibration, the measured solubility belongs to the new crystal form, not the original API/intermediate. This solid-state check validates the entire experiment.

Figure 2: Self-validating shake-flask protocol for solubility.

Conclusion

The solubility of this compound in organic solvents is dictated by the delicate interplay between its hydrophobic biaryl core and its highly polar, hydrogen-bonding nitrogen centers. By leveraging Hansen Solubility Parameters to map these interactions and adhering to the CHEM21 green solvent selection guidelines, researchers can rationally design solvent systems that maximize yield, ensure process safety, and maintain environmental sustainability. Rigorous, self-validating experimental protocols ensure that these predictive models translate flawlessly into scalable chemical processes.

References

-

Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. chemistryforsustainability.org. Available at:[Link][2]

-

Solvent Selection from the Green Perspective | LCGC International. chromatographyonline.com. Available at:[Link][7]

-

ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. acs.org. Available at:[Link][3]

-

Formulation Using Hansen Solubility Parameters. researchgate.net. Available at:[Link][1]

-

Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. acs.org. Available at:[Link][9]

-

Correlating physico-chemical properties of analytes with Hansen solubility parameters of solvents using machine learning algorithm for predicting suitable extraction solvent. nih.gov. Available at:[Link][5]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. mdpi.com. Available at:[Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistryforsustainability.org [chemistryforsustainability.org]

- 3. acs.org [acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Correlating physico-chemical properties of analytes with Hansen solubility parameters of solvents using machine learning algorithm for predicting suitable extraction solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

pKa values of 4-Methyl-2-(pyridin-3-yl)aniline nitrogen atoms

An In-Depth Technical Guide to the pKa Values of 4-Methyl-2-(pyridin-3-yl)aniline Nitrogen Atoms

Introduction

In the landscape of modern drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeutic agent. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a compound's behavior in a biological system. The pKa value governs a molecule's ionization state at a given pH, which in turn profoundly influences its solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] The molecule this compound, a scaffold of interest in medicinal chemistry, possesses two distinct basic nitrogen centers: one on the aniline ring and one on the pyridine ring. A thorough understanding of the respective pKa values of these two atoms is essential for predicting the molecule's pharmacokinetic behavior and for designing derivatives with optimized properties.

This guide provides a comprehensive analysis of the factors governing the basicity of each nitrogen atom in this compound. We will delve into the theoretical underpinnings, present detailed protocols for robust experimental determination, outline a complementary computational workflow, and synthesize these findings to provide a holistic understanding of the molecule's acid-base chemistry.

Structural and Electronic Analysis: A Tale of Two Nitrogens

The structure of this compound presents two unique chemical environments for its nitrogen atoms, leading to distinct basicities. An initial analysis of the electronic effects at play allows us to form a strong hypothesis regarding their relative pKa values.

-

The Aniline Nitrogen (N-aniline): The lone pair of electrons on the aniline nitrogen is engaged in resonance with the aromatic π-system of the phenyl ring. This delocalization significantly reduces the electron density on the nitrogen atom, making it substantially less available for protonation compared to a typical aliphatic amine. The basicity of this nitrogen is further modulated by two substituents on the phenyl ring:

-

4-Methyl Group: Located para to the amino group, the methyl substituent exerts a weak, electron-donating inductive effect (+I). This effect slightly increases the electron density within the ring and on the aniline nitrogen, thereby marginally increasing its basicity.[4][5] For comparison, the pKa of aniline is approximately 4.6, while the pKa of 4-methylaniline (p-toluidine) is around 5.1.[6][7]

-

2-(Pyridin-3-yl) Group: Positioned ortho to the amino group, the pyridine ring acts as an electron-withdrawing group through its inductive effect (-I), owing to the greater electronegativity of the ring nitrogen compared to carbon. This effect tends to pull electron density away from the aniline nitrogen, decreasing its basicity.[4][8]

Combining these effects, the electron-withdrawing nature of the ortho-pyridyl group is expected to dominate over the weak donating effect of the para-methyl group, leading to a predicted pKa for the aniline nitrogen that is likely below 4.6 .

-

-

The Pyridine Nitrogen (N-pyridine): In contrast to the aniline nitrogen, the lone pair of the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring. It is not involved in the aromatic sextet, making it fully available for protonation. The pKa of unsubstituted pyridine is approximately 5.2.[9] The basicity of this nitrogen is influenced by the 2-(4-methylanilino) substituent:

-

2-(4-methylanilino) Group: This substituent, as a whole, is strongly electron-donating into the pyridine ring via a positive mesomeric effect (+M). The lone pair of the aniline nitrogen can be delocalized into the pyridine ring, increasing the electron density on the N-pyridine atom and making it a more favorable site for protonation. This effect generally outweighs the group's inductive withdrawal.[10] For context, the pKa of 3-aminopyridine, where the amino group is also electron-donating, is approximately 6.0.[11]

Therefore, the N-pyridine is predicted to be the more basic of the two nitrogen centers, with an expected pKa value greater than 5.2 .

-

Protonation Equilibria

Based on this analysis, the protonation of this compound will occur in a stepwise manner, with the more basic pyridine nitrogen being protonated first.

Caption: Predicted protonation sequence of this compound.

Experimental pKa Determination

To validate our theoretical predictions, rigorous experimental measurement is essential. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used methods for pKa determination in the pharmaceutical industry.[12][13]

Method 1: Potentiometric Titration

This classic method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant. It is highly precise and provides a direct measure of the pKa.[12]

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh a sufficient amount of this compound to prepare a solution with a concentration of approximately 1 mM.[2] Dissolve the compound in deionized water, potentially with a small amount of co-solvent like methanol if solubility is low.[14]

-

Titrant: Prepare a standardized solution of a strong acid, such as 0.1 M Hydrochloric Acid (HCl).[15]

-

Ionic Strength Adjuster: Prepare a 0.15 M Potassium Chloride (KCl) solution to maintain a constant ionic strength throughout the titration, which is crucial for consistent activity coefficients.[2][15]

-

-

Instrument Calibration and Setup:

-

Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

-

Place a known volume (e.g., 50 mL) of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.

-

Add the ionic strength adjuster (e.g., 5 mL of 0.15 M KCl).

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of pKa values, especially above pH 6.[2][15]

-

Titrant Addition: Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.1 mL) using an automated burette.

-

Data Recording: After each addition, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added. Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points. For the first pKa (the more basic pyridine nitrogen), this is the pH at half the volume of the first equivalence point. The second pKa is found in the buffer region between the first and second equivalence points.

-

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is advantageous for compounds with low solubility or when only small amounts of sample are available.[12] It relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as its ionization state changes, provided a chromophore is present near the ionizable center.[16]

-

Preparation of Solutions:

-

Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent like DMSO or methanol (e.g., 10 mM).[16]

-

Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 2 to 10) in increments of 0.2-0.5 pH units.[13][16]

-

-

Spectral Acquisition:

-

Wavelength Scan: Determine the optimal wavelengths for analysis by recording the full UV-Vis spectrum (e.g., 230-500 nm) of the analyte in a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 10) buffer. Identify the wavelength(s) of maximum absorbance difference between the ionized and unionized forms.

-

Sample Preparation: For each buffer solution, add a small, fixed volume of the analyte stock solution to a quartz cuvette or a 96-well UV-transparent plate to achieve a final concentration that gives an absorbance reading in the optimal range (e.g., 0.3-1.0 AU).[16]

-

Absorbance Measurement: Record the absorbance of each sample at the pre-determined analytical wavelength(s). Use the corresponding buffer without the analyte as a blank for each measurement.

-

-

Data Analysis:

-

Plot the measured absorbance (y-axis) against the pH of the buffer solutions (x-axis).

-

The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[17]

-

For a molecule with two pKa values, two distinct sigmoidal transitions will be observed if their pKa values are sufficiently separated (typically by > 2 pKa units). The data can be fitted to the appropriate Henderson-Hasselbalch derived equation to precisely determine the pKa values.

-

Caption: Step-by-step workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

Quantum mechanical calculations offer a powerful, complementary in silico approach to estimate pKa values, providing insights before a compound is synthesized or when experimental determination is challenging. Density Functional Theory (DFT) combined with a continuum solvation model is a common and effective method.[18][19][20]

-

Structure Preparation:

-

Build the 3D structures of all relevant species: the neutral base (B), the N-pyridine protonated monocation (BHPyr+), the N-aniline protonated monocation (BHAn+), and the dication (BH2++).

-

-

Quantum Mechanical Calculations:

-

Method Selection: Choose a suitable DFT functional and basis set. The M06-2X functional with the 6-311++G(d,p) basis set is a robust choice that has shown good performance for pKa predictions.[20][21]

-

Geometry Optimization: Perform a full geometry optimization for each species in the gas phase and, separately, in a simulated aqueous environment using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[21] This "adiabatic" approach, which accounts for structural relaxation upon solvation, is generally more accurate.[21]

-

Frequency Calculation: Perform frequency calculations on all optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

-

-

Thermodynamic Cycle and pKa Calculation:

-

The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG°aq). This is determined using a thermodynamic cycle that separates the process into gas-phase and solvation energy components.

-

The pKa is then calculated using the equation: pKa = ΔG°aq / (2.303 * RT) Where R is the gas constant and T is the temperature (298.15 K). An empirically determined free energy of the solvated proton is also required for this calculation.

-

Linear Correction: Raw DFT-calculated pKa values can have systematic errors.[18] For improved accuracy, a linear correction can be applied, derived by calculating the pKa values for a set of structurally related compounds with known experimental pKa values and establishing a correlation.[20][21]

-

Caption: A typical workflow for predicting pKa values using DFT calculations.

Synthesis of Results and Discussion

By integrating the insights from structural analysis, experimental data, and computational predictions, we can build a comprehensive picture of the acid-base properties of this compound.

Table 1: Summary of Predicted and Hypothetical pKa Values

| Nitrogen Atom | Influencing Factors | Predicted pKa Range | Hypothetical Experimental pKa |

| N-pyridine | Lone pair in sp² orbital (+M from anilino group) | > 5.2 | ~ 5.8 |

| N-aniline | Lone pair delocalized (-I from pyridyl group, +I from methyl group) | < 4.6 | ~ 4.1 |

The results confirm our initial hypothesis: the pyridine nitrogen is the more basic center . Its pKa is expected to be around 5.8, while the aniline nitrogen's pKa is significantly lower, expected around 4.1. This separation of ~1.7 pKa units is sufficient to allow for the distinct titration of each site.

At physiological pH (~7.4), which is nearly two pH units above the pKa of the more basic pyridine nitrogen, the molecule will exist predominantly in its neutral, uncharged form. This is a crucial piece of information for drug development, as the neutral form is generally more lipid-soluble and more readily crosses biological membranes.

Conclusion

This guide has provided a multi-faceted examination of the pKa values of the two nitrogen atoms in this compound. Through an analysis of electronic effects, we predicted that the pyridine nitrogen would be the more basic site, a hypothesis to be confirmed by robust experimental methods. We have provided detailed, self-validating protocols for both potentiometric titration and UV-Vis spectrophotometry, explaining the causal logic behind key experimental steps. Furthermore, we have outlined a state-of-the-art computational workflow using DFT to provide complementary in silico data.

The conclusive finding is that the pyridine nitrogen (pKa ~5.8) is significantly more basic than the aniline nitrogen (pKa ~4.1). This fundamental physicochemical knowledge is indispensable for researchers in medicinal chemistry, enabling more accurate predictions of ADMET properties and guiding the rational design of new chemical entities based on this versatile molecular scaffold.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Zaka, F., et al. (2024). Leveraging DFT and Molecular Fragmentation for Chemically Accurate pK a Prediction Using Machine Learning. Journal of Chemical Information and Modeling, 64(4), 1269–1280. Available from: [Link]

-

Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 32(10), 1035-1048. Available from: [Link]

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

-

Ishida, T., et al. (2016). An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. Physical Chemistry Chemical Physics, 18(1), 348-355. Available from: [Link]

-

Le, T. H., et al. (2020). The prediction of pKa values for phenolic compounds by the DFT theory. VNU Journal of Science: Natural Sciences and Technology, 36(3), 56-64. Available from: [Link]

-

Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 85. Available from: [Link]

-

Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. Available from: [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Available from: [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available from: [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Retrieved from [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available from: [Link]

-

Sharma, R., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry B, 125(40), 11364–11375. Available from: [Link]

-

O'Donovan, S., et al. (2012). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 5(9), 978-994. Available from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Rosés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1020-1024. Available from: [Link]

-

Elmalı, F., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1027-1035. Available from: [Link]

-

University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

Ay, A. N., & Sippl, W. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Education Sciences, 7(4), 76. Available from: [Link]

-

ResearchGate. (n.d.). Conditions applied for determination of pK a of a series of anilines by gradient HPLC. Retrieved from [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

-

Naeem, S., et al. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 482-488. Available from: [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

-

Rosés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1020-1024. Available from: [Link]

-

ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Available from: [Link]

-

Atalay, T., & Avcı, D. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 482-488. Available from: [Link]

-

ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

-

Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

-

Ellam, G. B., & Johnson, C. D. (1971). Substituent Effects on the Basicity of Pyridine. Elucidation of the Electronic Character of β-Substituted Vinyl Groups. The Journal of Organic Chemistry, 36(15), 2284-2287. Available from: [Link]

-

Zhang, X., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(40), 10142-10150. Available from: [Link]

-

ResearchGate. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Retrieved from [Link]

-

Novak, I., & Klasinc, L. (2005). Simple Method for the Estimation of pKa of Amines†. Croatica Chemica Acta, 78(2), 181-185. Available from: [Link]

-

Nishihara, Y., & Nakano, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal, 4(4), 849-864. Available from: [Link]

-

Scribd. (n.d.). pKa Calculation of Substituted Anilines. Retrieved from [Link]

-

Chair of Analytical Chemistry, University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]

-

Wang, C., et al. (2021). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. Chemical Science, 12(3), 1047-1053. Available from: [Link]

Sources

- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. journaleras.com [journaleras.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. journaleras.com [journaleras.com]

- 9. scribd.com [scribd.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. wap.guidechem.com [wap.guidechem.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. enamine.net [enamine.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hi-tec.tripod.com [hi-tec.tripod.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. jst-ud.vn [jst-ud.vn]

- 21. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling protocol for 4-Methyl-2-(pyridin-3-yl)aniline

An Application Note for the Synthesis of 4-Methyl-2-(pyridin-3-yl)aniline via Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of Aryl-Anilines

In the landscape of modern drug discovery and materials science, molecules that couple aniline and pyridine scaffolds are of significant interest. The target molecule, this compound, represents a valuable biaryl building block, combining an electron-rich aniline ring with a nitrogenous heteroaromatic system. Such structures are prevalent in a wide array of biologically active compounds and functional organic materials.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds.[1] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging a modern palladium catalyst system designed to address the specific challenges posed by the substrates.

Reaction Scheme:

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[4][5] A grasp of this mechanism is essential for rational troubleshooting and optimization. The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond (C-Br) of the 2-bromo-4-methylaniline. This forms a square planar Pd(II) complex.[4] The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this often rate-limiting step.[6][7]

-

Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its pyridinyl group to the Pd(II) center, displacing the halide.[9][10][11]

-

Reductive Elimination: The final step involves the two organic groups (the methyl-aniline and pyridine fragments) on the Pd(II) center coupling and leaving the palladium. This forms the desired C-C bond of the product and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: Optimizing Key Parameters

The successful synthesis of this compound requires careful consideration of each reaction component. The presence of an unprotected aniline and a pyridine ring presents specific challenges that must be addressed through rational selection of the catalyst system, base, and solvent.

-

The Substrate Challenge: The nitrogen lone pair on the pyridine ring can potentially coordinate to the palladium center, acting as an inhibitor and deactivating the catalyst.[12] Furthermore, unprotected ortho-anilines can be challenging substrates.[13]

-

The Catalyst System Solution: To overcome these hurdles, a highly active and robust catalyst system is paramount.

-

Palladium Precursor: A pre-catalyst like SPhos-Pd-G2 or XPhos-Pd-G3 is an excellent choice. These are air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions.

-

Ligand: The use of a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is crucial.[14] These ligands promote the formation of a monoligated palladium species, which is highly active. Their steric bulk accelerates the reductive elimination step and discourages the inhibitory binding of the pyridine nitrogen to the palladium center.[6][15]

-

-